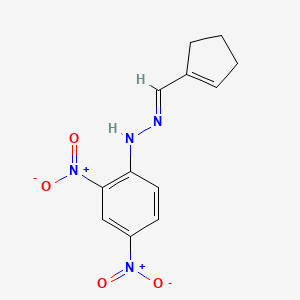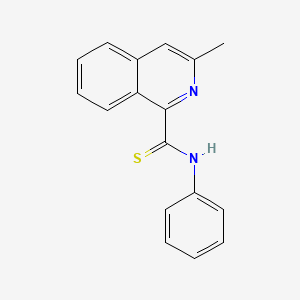
Cyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropene is a cycloalkene that consists of cyclopropane having a double bond in the ring. The parent of the class of cyclopropenes. It is a cycloalkene and a member of cyclopropenes.
Scientific Research Applications
1. Impact on Fruit and Vegetable Preservation
Cyclopropene, specifically in the form of 1-methylthis compound (1-MCP), plays a crucial role in the preservation of fruits and vegetables. It acts as an inhibitor of ethylene perception, thereby delaying ripening and senescence in various fruits and vegetables. Studies have documented its effectiveness in maintaining the quality and extending the storage life of products such as apples, avocados, bananas, pears, peaches, and tomatoes. Moreover, the chemical's influence extends to a broad range of horticultural products, demonstrating its global application in the food industry. However, while it has seen rapid adoption in the apple industry, its commercial potential for other products requires further exploration (Watkins, 2006), (Blankenship & Dole, 2003), (Zhang et al., 2020).
2. Advances in Molecular Modification
This compound serves as an influential pharmacophore group in the realm of pharmaceuticals. Its inclusion in drug molecules imparts conformational rigidity and enhances metabolic stability, thus broadening the scope and effectiveness of therapeutic actions. This aspect of this compound is crucial for drug development, offering potential avenues for the creation of new and more effective medications (Novakov et al., 2018).
3. Ethylene-Action Inhibition in Non-Climacteric Fruits
While 1-MCP is renowned for its role in climacteric fruits, recent findings suggest it also affects ripening-related processes in non-climacteric fruits. The chemical has been observed to inhibit senescence processes, reduce physiological disorders, and maintain the green color of fruits during postharvest storage. However, its impact varies across different crops and tissues, necessitating further research to harness its full potential across the spectrum of horticultural products (Li et al., 2016).
properties
CAS RN |
16165-40-5 |
|---|---|
Molecular Formula |
C3H2 |
Molecular Weight |
0 |
IUPAC Name |
cyclopropene |
InChI |
InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2 |
SMILES |
C1C=C1 |
synonyms |
cyclopropenylidene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)
